6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride
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Overview
Description
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique thieno[2,3-b]thiopyran structure, which includes a sulfonyl chloride functional group. Its molecular formula is C8H7ClO3S3, and it has a molecular weight of 282.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Safety measures are crucial due to the reactive nature of sulfonyl chlorides .
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide (H2O2)
Reaction Conditions: Typically carried out in organic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under controlled temperatures.
Major Products:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives .
Biology and Medicine: The compound’s derivatives have shown potential in biological assays, particularly in the development of enzyme inhibitors and pharmaceuticals. Its sulfonyl chloride group can be modified to create bioactive molecules that target specific enzymes or receptors .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure and reactivity are leveraged in the production of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride primarily involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles such as amino acids in proteins, leading to the inhibition of enzyme activity or modification of protein function .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by reacting with active site residues.
Receptors: It can modify receptor proteins, altering their function and signaling pathways.
Comparison with Similar Compounds
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonate: Contains a sulfonate group, differing in reactivity and applications.
Uniqueness: The presence of the sulfonyl chloride group in 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride makes it uniquely reactive compared to its sulfonamide and sulfonate counterparts. This reactivity is particularly useful in synthetic chemistry for introducing sulfonyl groups into target molecules .
Properties
IUPAC Name |
6-methyl-4-oxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3S3/c1-4-2-6(10)5-3-7(15(9,11)12)14-8(5)13-4/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWSBNDSDFOIHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=C(S1)SC(=C2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610376 |
Source
|
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-87-0 |
Source
|
Record name | 5,6-Dihydro-6-methyl-4-oxo-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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